molecular formula C26H12O8 B14275711 5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 161204-33-7

5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)

Cat. No.: B14275711
CAS No.: 161204-33-7
M. Wt: 452.4 g/mol
InChI Key: QTOPWYYZCLYCAE-UHFFFAOYSA-N
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Description

5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to benzofuran dione units through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of naphthalene-2,3-diol with suitable benzofuran dione derivatives. One common method includes the use of potassium carbonate (K₂CO₃) as a base and acetonitrile as a solvent. The reaction mixture is refluxed for an extended period, usually around 24 hours, to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Solvents like dichloromethane (DCM) and acetonitrile are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) lies in its naphthalene core, which imparts distinct electronic properties and reactivity compared to similar compounds with different core structures. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics .

Properties

CAS No.

161204-33-7

Molecular Formula

C26H12O8

Molecular Weight

452.4 g/mol

IUPAC Name

5-[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-2-yl]oxy-2-benzofuran-1,3-dione

InChI

InChI=1S/C26H12O8/c27-23-17-7-5-15(11-19(17)25(29)33-23)31-21-9-13-3-1-2-4-14(13)10-22(21)32-16-6-8-18-20(12-16)26(30)34-24(18)28/h1-12H

InChI Key

QTOPWYYZCLYCAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)OC5=CC6=C(C=C5)C(=O)OC6=O

Origin of Product

United States

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